

Physical and chemical properties of bromodifluoroacetic acid

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Compound of Interest

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An In-depth Technical Guide to Bromodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bromodifluoroacetic acid (CAS No. 354-08-5). It includes detailed experimental protocols, key data presented for comparative analysis, and visualizations of its synthetic pathway and chemical utility. This document is intended to serve as a critical resource for professionals engaged in chemical research, synthesis, and pharmaceutical development.

Core Physical and Chemical Properties

Bromodifluoroacetic acid ($C_2HBrF_2O_2$) is a halogenated carboxylic acid distinguished by the presence of one bromine and two fluorine atoms on the alpha-carbon.^[1] This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.^{[1][2]} It typically appears as a colorless liquid or a low-melting solid, depending on the ambient temperature and purity.^{[2][3][4]}

All quantitative data regarding the properties of bromodifluoroacetic acid are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-bromo-2,2-difluoroacetic acid	[5]
Synonyms	Difluorobromoacetic acid, Acetic acid, 2-bromo-2,2- difluoro-	[1] [4]
CAS Number	354-08-5	[1] [6]
Molecular Formula	C ₂ HBrF ₂ O ₂	[1] [5]
Molecular Weight	174.93 g/mol	[1] [5]
Appearance	Colorless liquid or solid	[2] [3] [4]
Melting Point	40 °C	[1] [6] [7] [8] [9]
Boiling Point	134 °C at 760 mmHg	[1] [6] [7] [10]
	145.5 °C at 760 mmHg	[8] [11]
Density	2.178 g/cm ³ (Predicted)	[1] [6] [11]
	2.2 ± 0.1 g/cm ³	[8] [9]
pKa	0.21 ± 0.10 (Predicted)	[1] [6] [10]
Solubility	High solubility in water; soluble in alcohol and esters.	[3] [12]
Refractive Index	1.433	[1] [11]
Flash Point	36.8 °C	[1] [11]
Vapor Pressure	2.71 mmHg at 25°C	[1] [11]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C.	[1] [6] [10]

Chemical Reactivity and Applications

Bromodifluoroacetic acid is a versatile building block primarily used in chemical synthesis and research.^[1] Its reactivity stems from the electrophilic nature of the halogenated carbon and the acidity of the carboxylic acid group.^[4]

- Synthetic Intermediate: It serves as a crucial precursor for introducing the difluoromethyl (CF_2) and bromo-functional groups into organic molecules.^[2] This is particularly valuable in the pharmaceutical and agrochemical industries for enhancing the efficacy, stability, and other performance characteristics of active compounds.^{[2][10]}
- Difluorocarbene Source: The sodium salt, sodium bromodifluoroacetate ($\text{BrCF}_2\text{CO}_2\text{Na}$), is an effective and non-hygroscopic difluorocarbene ($:\text{CF}_2$) source.^[13] This reagent is used for the high-yield synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from alkenes and alkynes under mild conditions, offering advantages over the more common sodium chlorodifluoroacetate.^[13]
- Esterification: Like other carboxylic acids, it readily undergoes esterification. Ethyl bromodifluoroacetate, for example, is a widely used reagent for difluoroalkylation in organic synthesis.^{[14][15]}
- Difluoromethylation of Phenols: A modern application involves the use of bromodifluoroacetic acid for the direct difluoromethylation of phenols to access structurally diverse aryl difluoromethyl ethers (ArOCF_2H), which are important motifs in medicinal chemistry.^[16]



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Core reactivity pathways of bromodifluoroacetic acid.

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and purification of bromodifluoroacetic acid.

3.1. Synthesis via Oleum Oxidation

A prevalent method for preparing bromodifluoroacetic compounds involves the oxidation of a 1,1-difluoro-1,2-dibromodihaloethane (e.g., $\text{CF}_2\text{BrCBrXY}$, where X and Y are halogens) using oleum, followed by hydrolysis.[\[17\]](#)[\[18\]](#)

Methodology:

- Halide Formation: A 1,1-difluoro-1,2-dibromodihaloethane is converted to bromodifluoroacetyl halide ($\text{CF}_2\text{BrC(O)Z}$, where Z is a halogen).[\[17\]](#) This is achieved by reacting it with oleum (50-70% SO_3 concentration) at a temperature between 40°C and 100°C.[\[17\]](#) The SO_3 /starting material molar ratio is typically maintained between 1 and 2.5.[\[17\]](#)
- Vaporization: The reaction is conducted at a temperature that allows the resulting bromodifluoroacetyl halide to vaporize continuously from the reaction medium.[\[17\]](#)
- Hydrolysis: The vaporized bromodifluoroacetyl halide is brought into direct contact with water.[\[18\]](#) This hydrolysis step converts the acid halide into bromodifluoroacetic acid.
- Work-up: Traces of bromine in the reaction mixture can be neutralized by adding a sodium sulfite solution.[\[19\]](#)

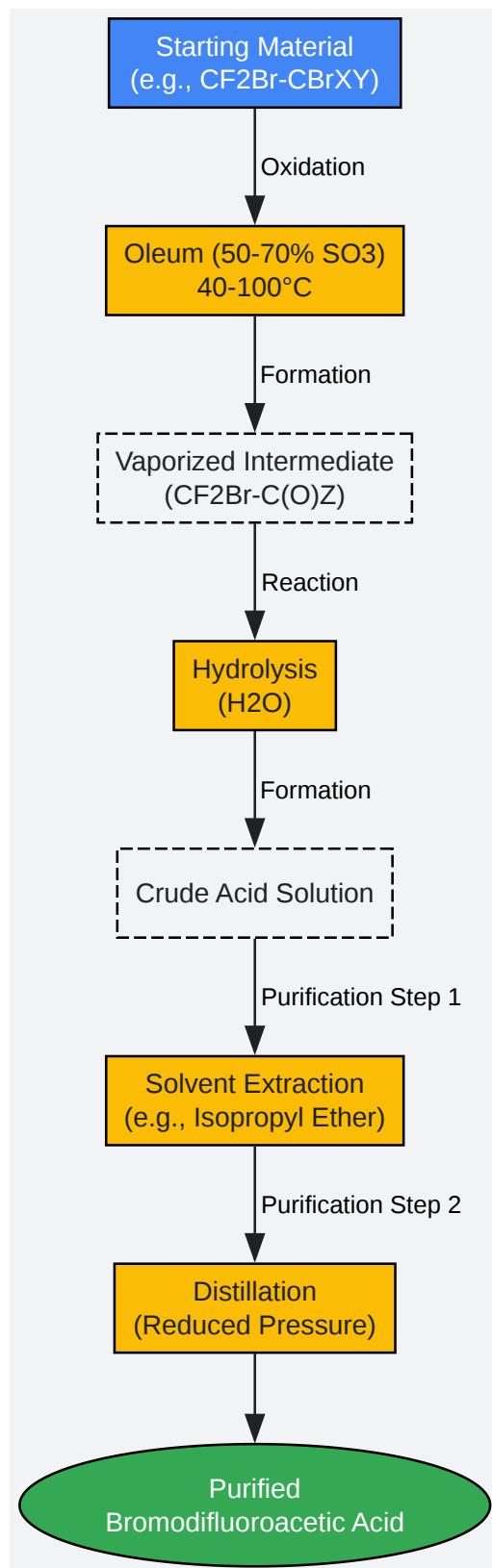
3.2. Purification by Solvent Extraction and Distillation

Following synthesis, the crude bromodifluoroacetic acid requires purification to remove byproducts and unreacted starting materials.

Methodology:

- Solvent Extraction: The aqueous solution containing the crude acid is extracted with a suitable organic solvent, such as an ester (e.g., isopropyl ether).[\[18\]](#)[\[19\]](#)
- Neutralization and Isolation (Alternative): The ether extract can be neutralized with an aqueous sodium bicarbonate (NaHCO_3) solution. The aqueous phase, now containing the sodium salt ($\text{CF}_2\text{BrCO}_2\text{Na}$), is evaporated to dryness. The salt residue is then treated with concentrated sulfuric acid (H_2SO_4) to regenerate the free acid.[\[18\]](#)[\[19\]](#)

- Distillation: The final purification is achieved by distilling the acid.[18] This is often performed under reduced pressure to prevent decomposition.[19]



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Synthesis and purification workflow for bromodifluoroacetic acid.

Safety and Handling

Bromodifluoroacetic acid is classified as a corrosive substance.[1][10] It causes severe skin burns and eye damage.[5][20] It is also harmful if swallowed, inhaled, or in contact with skin.[5][21]

- **Handling:** All operations should be conducted in a well-ventilated area, such as a fume hood. [3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][22]
- **Storage:** The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[22] It should be kept away from incompatible materials, such as alkaline substances and oxidants.[3][22] The recommended storage condition is under an inert atmosphere at 2-8°C.[1][6][10]
- **Spills:** In case of a spill, all ignition sources should be removed. The spill should be cleaned up using dry procedures to avoid generating dust, and the material should be placed in a suitable, labeled container for disposal.[22]

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